molecular formula C11H15NO2 B2878032 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide CAS No. 867299-50-1

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2878032
CAS No.: 867299-50-1
M. Wt: 193.246
InChI Key: XXCOYYOVKYXTIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme can be represented as follows:

[ \text{2,4,6-trimethylaniline} + \text{glyoxylic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-oxo-N-(2,4,6-trimethylphenyl)acetamide.

    Reduction: Formation of 2-amino-N-(2,4,6-trimethylphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide: Characterized by the presence of hydroxyl and acetamide groups.

    N-(2,4,6-trimethylphenyl)formamide: Contains a formamide group instead of an acetamide group.

    2,4,6-trimethylphenylacetamide: Lacks the hydroxyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-8(2)11(9(3)5-7)12-10(14)6-13/h4-5,13H,6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCOYYOVKYXTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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